molecular formula C7H11B B3021620 2-Bromobicyclo[2.2.1]heptane CAS No. 29342-65-2

2-Bromobicyclo[2.2.1]heptane

Cat. No.: B3021620
CAS No.: 29342-65-2
M. Wt: 175.07 g/mol
InChI Key: QXYOAWHKJRWNID-UHFFFAOYSA-N
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Description

2-Bromobicyclo[221]heptane is an organic compound with the molecular formula C7H11Br It is a brominated derivative of bicyclo[22This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring with a bromine atom attached to one of the bridgehead carbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the bromination of norbornane. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form bicyclo[2.2.1]heptene.

    Reduction Reactions: The bromine atom can be reduced to form bicyclo[2.2.1]heptane.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-hydroxybicyclo[2.2.1]heptane, 2-cyanobicyclo[2.2.1]heptane, and 2-aminobicyclo[2.2.1]heptane.

    Elimination Reactions: The major product is bicyclo[2.2.1]heptene.

    Reduction Reactions: The primary product is bicyclo[2.2.1]heptane.

Scientific Research Applications

2-Bromobicyclo[2.2.1]heptane has several applications in scientific research:

Comparison with Similar Compounds

2-Bromobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique bicyclic structure and reactivity make it a valuable building block in organic synthesis and a subject of interest in scientific research.

Properties

IUPAC Name

2-bromobicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOAWHKJRWNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951895
Record name 2-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2534-77-2, 29342-65-2
Record name exo-2-Bromonorbornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002534772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromobicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-2-bromonorbornane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does exo-2-bromonorbornane react with Grignard reagents?

A2: Studies on the formation of Grignard reagents suggest that the reaction of exo-2-bromonorbornane with Rieke magnesium proceeds with a high degree of stereospecificity. When the reaction is conducted at -70°C in ether with tert-butyl alcohol-O-d, exclusively exo-2-deuterionorbornane is formed. [] This result provides strong evidence for the surface nature of the Grignard formation reaction, where the stereochemistry of the starting bromide is retained in the final product.

Q2: How does the reactivity of exo-2-bromonorbornane compare to its endo isomer?

A3: Mass spectral analysis using both photoionization and electron impact methods reveals that exo-bromine loss from exo-2-bromonorbornane is more facile than endo-bromine loss from endo-2-bromonorbornane. [] This difference in reactivity mirrors the trends observed in solvolysis reactions, highlighting the influence of stereochemistry on the reactivity of these bicyclic systems.

Q3: Can exo-2-bromonorbornane undergo C-alkylation reactions?

A4: Yes, exo-2-bromonorbornane has been successfully utilized in non-catalyzed C-alkylation reactions with phenols. [] This reaction provides a method for directly introducing the norbornyl moiety onto the aromatic ring, expanding the synthetic utility of exo-2-bromonorbornane.

Q4: What are the potential applications of exo-2-bromonorbornane in organic synthesis?

A5: Exo-2-bromonorbornane serves as a valuable starting material for synthesizing various norbornane derivatives. For instance, it can be used to prepare 1-(norborn-2-ylidene)acetic acid derivatives, which are important intermediates in organic synthesis. [] Furthermore, its participation in Grignard reactions and C-alkylation reactions broadens its applications in building more complex molecules.

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